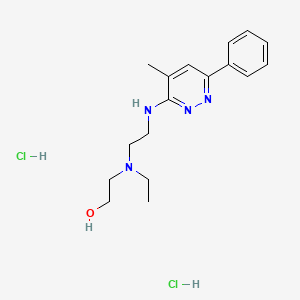
Ethanol, 2-(ethyl(2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)amino)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-(ethyl(2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)amino)-, dihydrochloride is a chemical compound with the molecular formula C15H22Cl2N4O and a molecular weight of 345.2674 . This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(ethyl(2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)amino)-, dihydrochloride involves multiple steps. The primary synthetic route includes the reaction of 4-methyl-6-phenyl-3-pyridazinylamine with ethylamine, followed by the addition of ethanol. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and pH levels. The final product is then purified using techniques like crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-(ethyl(2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)amino)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce aldehydes or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nucleophile used .
Aplicaciones Científicas De Investigación
Ethanol, 2-(ethyl(2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)amino)-, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and used in drug development.
Industry: Utilized in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of Ethanol, 2-(ethyl(2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)amino)-, dihydrochloride involves its interaction with specific molecular targets and pathways. It binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 4-methyl-6-phenyl-3-pyridazinylamine
- Ethylamine
- Ethanol
Uniqueness
Ethanol, 2-(ethyl(2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)amino)-, dihydrochloride is unique due to its specific structure and the combination of functional groups it contains. This uniqueness allows it to interact with specific molecular targets and exhibit distinct biological and chemical properties .
Propiedades
Número CAS |
86663-12-9 |
|---|---|
Fórmula molecular |
C17H26Cl2N4O |
Peso molecular |
373.3 g/mol |
Nombre IUPAC |
2-[ethyl-[2-[(4-methyl-6-phenylpyridazin-3-yl)amino]ethyl]amino]ethanol;dihydrochloride |
InChI |
InChI=1S/C17H24N4O.2ClH/c1-3-21(11-12-22)10-9-18-17-14(2)13-16(19-20-17)15-7-5-4-6-8-15;;/h4-8,13,22H,3,9-12H2,1-2H3,(H,18,20);2*1H |
Clave InChI |
QEWSSWNHOOVVCT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCNC1=NN=C(C=C1C)C2=CC=CC=C2)CCO.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-ethyl-2-methylbenzo[f][1,3]benzothiazol-3-ium;4-methylbenzenesulfonate](/img/structure/B12774959.png)



![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(4-methoxyphenyl)amino]-8-nitro-](/img/structure/B12774989.png)
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[[4,6-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-1,3,5-triazin-2-yl]amino]-10-bromo-](/img/structure/B12775010.png)




